molecular formula C21H27FO B14385309 4'-Butoxy-2-fluoro-4-pentyl-1,1'-biphenyl CAS No. 87946-90-5

4'-Butoxy-2-fluoro-4-pentyl-1,1'-biphenyl

Cat. No.: B14385309
CAS No.: 87946-90-5
M. Wt: 314.4 g/mol
InChI Key: ZSXOBTNZPOGGNF-UHFFFAOYSA-N
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Description

4’-Butoxy-2-fluoro-4-pentyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a butoxy group, a fluoro group, and a pentyl group attached to the biphenyl core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Butoxy-2-fluoro-4-pentyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

In an industrial setting, the production of 4’-Butoxy-2-fluoro-4-pentyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Butoxy-2-fluoro-4-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions like elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

4’-Butoxy-2-fluoro-4-pentyl-1,1’-biphenyl has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable in the study of structure-activity relationships.

    Biology: In biological research, the compound can be used as a probe to study the interactions of biphenyl derivatives with biological targets.

    Medicine: The compound’s potential pharmacological properties are of interest in drug discovery and development.

    Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4’-Butoxy-2-fluoro-4-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of the butoxy, fluoro, and pentyl groups can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include:

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4’-Methoxy-2-fluoro-4-pentyl-1,1’-biphenyl: Similar structure but with a methoxy group instead of a butoxy group.

    4’-Butoxy-2-chloro-4-pentyl-1,1’-biphenyl: Similar structure but with a chloro group instead of a fluoro group.

    4’-Butoxy-2-fluoro-4-hexyl-1,1’-biphenyl: Similar structure but with a hexyl group instead of a pentyl group.

Uniqueness

4’-Butoxy-2-fluoro-4-pentyl-1,1’-biphenyl is unique due to the specific combination of its substituents. The butoxy group provides lipophilicity, the fluoro group imparts electronic effects, and the pentyl group contributes to the compound’s overall hydrophobicity. This unique combination of properties makes it distinct from other biphenyl derivatives and valuable in various applications.

Properties

CAS No.

87946-90-5

Molecular Formula

C21H27FO

Molecular Weight

314.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)-2-fluoro-4-pentylbenzene

InChI

InChI=1S/C21H27FO/c1-3-5-7-8-17-9-14-20(21(22)16-17)18-10-12-19(13-11-18)23-15-6-4-2/h9-14,16H,3-8,15H2,1-2H3

InChI Key

ZSXOBTNZPOGGNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C(C=C1)C2=CC=C(C=C2)OCCCC)F

Origin of Product

United States

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